4-[(4-Cyclopropylpiperazin-1-yl)methyl]aniline;trihydrochloride
Description
4-[(4-Cyclopropylpiperazin-1-yl)methyl]aniline trihydrochloride is a piperazine-aniline derivative characterized by a cyclopropyl-substituted piperazine ring linked to an aniline moiety via a methyl bridge. The trihydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical applications. According to CymitQuimica, this compound (Ref: 10-F697863) was previously available but is now listed as discontinued, suggesting challenges in synthesis or commercial viability . Its molecular formula is C₁₃H₂₀N₄·3HCl, with a molecular weight of 377.38 g/mol.
Properties
IUPAC Name |
4-[(4-cyclopropylpiperazin-1-yl)methyl]aniline;trihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3.3ClH/c15-13-3-1-12(2-4-13)11-16-7-9-17(10-8-16)14-5-6-14;;;/h1-4,14H,5-11,15H2;3*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEMYQSCRUPKUFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCN(CC2)CC3=CC=C(C=C3)N.Cl.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24Cl3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Cyclopropylpiperazin-1-yl)methyl]aniline;trihydrochloride involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction is typically carried out under basic conditions using reagents such as diphenylvinylsulfonium triflate and DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) . The resulting intermediate is then deprotected and further cyclized to form the desired piperazine derivative.
Industrial Production Methods
Industrial production methods for this compound often involve parallel solid-phase synthesis and photocatalytic synthesis. These methods are advantageous due to their scalability and efficiency in producing large quantities of the compound .
Chemical Reactions Analysis
Types of Reactions
4-[(4-Cyclopropylpiperazin-1-yl)methyl]aniline;trihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline moiety, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines or alcohols.
Scientific Research Applications
Structure and Composition
- Molecular Formula : C13H19N3·3HCl
- Molecular Weight : 290.77 g/mol
- Chemical Structure :
- The compound consists of an aniline core substituted with a cyclopropylpiperazine group.
Physical Properties
- Appearance : Typically presented as a white to off-white powder.
- Solubility : Soluble in water due to the presence of trihydrochloride salt.
Neuropharmacology
4-[(4-Cyclopropylpiperazin-1-yl)methyl]aniline trihydrochloride has been investigated for its potential as a therapeutic agent in treating various neurological disorders. The cyclopropylpiperazine structure is known to enhance binding affinity to serotonin receptors, making it a candidate for the treatment of anxiety and depression.
Case Study: Serotonin Receptor Modulation
Research has shown that derivatives of cyclopropylpiperazine exhibit selective binding to serotonin receptors, particularly 5-HT1A and 5-HT2A subtypes. A study demonstrated that compounds with this structural motif can modulate neurotransmitter release, suggesting their potential as anxiolytics or antidepressants .
Oncology
The compound has also been explored for its anticancer properties. Its ability to interact with various cellular targets makes it suitable for the development of novel chemotherapeutic agents.
Case Study: Antitumor Activity
In vitro studies have indicated that 4-[(4-Cyclopropylpiperazin-1-yl)methyl]aniline trihydrochloride exhibits cytotoxic effects against several cancer cell lines, including breast and prostate cancer cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest .
Drug Development
As a building block in medicinal chemistry, this compound serves as a precursor for synthesizing more complex molecules with enhanced pharmacological profiles.
Data Table: Comparison of Cyclopropylpiperazine Derivatives
General Synthetic Route:
- Starting Material : An appropriate aniline derivative.
- Cyclization : Reaction with cyclopropylamine or related reagents.
- Formation of Trihydrochloride Salt : Treatment with hydrochloric acid.
Mechanism of Action
The mechanism of action of 4-[(4-Cyclopropylpiperazin-1-yl)methyl]aniline;trihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Modifications and Key Differences
The following table summarizes critical differences between the target compound and its closest analogs:
Pharmacological and Physicochemical Implications
Cyclopropyl vs. In contrast, the propyl group in 2-ethoxy-4-(4-propylpiperazin-1-yl)aniline trihydrochloride increases chain flexibility, which may enhance interaction with dynamic binding sites .
Halogenated Derivatives :
- The dichlorophenyl substituent in 4-[4-[(2,4-dichlorophenyl)methyl]piperazin-1-yl]aniline dihydrochloride facilitates halogen bonding , a critical feature for targeting enzymes or receptors with aromatic clusters .
Salt Forms: Trihydrochloride salts (e.g., target compound and 2-ethoxy-4-(4-propylpiperazin-1-yl)aniline trihydrochloride) improve aqueous solubility, making them preferable for intravenous formulations. Dihydrochloride salts (e.g., CAS 1431964-90-7) offer a balance between solubility and molecular weight .
Structural Characterization
- Crystallography : The SHELX software suite (e.g., SHELXL, SHELXS) is widely used for small-molecule refinement, including piperazine-aniline derivatives. This tool aids in confirming stereochemistry and salt forms .
Biological Activity
4-[(4-Cyclopropylpiperazin-1-yl)methyl]aniline; trihydrochloride (CAS Number: 2309453-40-3) is a compound of interest due to its potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms, therapeutic potentials, and relevant research findings.
- Molecular Formula : CHClN
- Molecular Weight : 303.67 g/mol
- CAS Number : 2309453-40-3
The biological activity of 4-[(4-Cyclopropylpiperazin-1-yl)methyl]aniline; trihydrochloride is primarily linked to its interaction with various neurotransmitter receptors and transporters. The cyclopropylpiperazine moiety is known to influence the pharmacodynamics of the compound, particularly in relation to serotonin and dopamine pathways.
1. Antidepressant Activity
Research indicates that compounds with similar piperazine structures exhibit significant antidepressant effects. The modulation of serotonin receptors (5-HT) has been a focal point in understanding their efficacy as antidepressants. Studies have shown that derivatives can enhance serotonin levels in synaptic clefts, thereby improving mood and reducing anxiety symptoms.
2. Anxiolytic Effects
In animal models, the compound has demonstrated anxiolytic properties. The cyclopropyl group contributes to the binding affinity for serotonin receptors, which is crucial in mediating anxiety responses.
3. Antipsychotic Potential
The compound's ability to interact with dopamine D2 receptors suggests potential antipsychotic effects. Compounds that target these receptors are often explored for treating schizophrenia and other psychotic disorders.
Research Findings and Case Studies
A review of literature reveals several studies that highlight the biological activity of related piperazine derivatives:
Comparative Analysis with Similar Compounds
The following table compares 4-[(4-Cyclopropylpiperazin-1-yl)methyl]aniline; trihydrochloride with structurally related compounds:
| Compound Name | Mechanism of Action | Biological Activity |
|---|---|---|
| 4-(Diphenylmethyl)-piperazine | Serotonin receptor modulation | Antidepressant, anxiolytic |
| 4-(Methylpiperazin-1-yl)methyl-aniline | Dopamine D2 receptor antagonist | Antipsychotic |
| 4-(Cyclobutyl)piperazine | Mixed receptor activity | Anxiolytic |
Safety and Toxicology
Preliminary safety assessments indicate that while the compound shows promise in various therapeutic areas, comprehensive toxicological studies are necessary to establish safety profiles for human use.
Q & A
Q. What are the recommended synthetic routes for 4-[(4-Cyclopropylpiperazin-1-yl)methyl]aniline trihydrochloride, and how can reaction conditions be optimized?
The synthesis of piperazine-aniline derivatives typically involves nucleophilic substitution and subsequent salt formation. For example, analogs like 4-(4-Methylpiperazin-1-yl)aniline dihydrochloride are synthesized via reaction of 4-chloronitrobenzene with N-methylpiperazine in solvents like DMF, followed by nitro group reduction and HCl salt formation . For the cyclopropyl variant, replacing N-methylpiperazine with 4-cyclopropylpiperazine and optimizing reaction time (12–24 hr), temperature (80–100°C), and stoichiometry (1:1.2 molar ratio of aryl halide to piperazine) may improve yields. Post-synthesis, purification via recrystallization (using ethanol/water) or column chromatography (silica gel, CH₂Cl₂:MeOH 9:1) is critical to isolate the trihydrochloride form.
Q. How can researchers characterize the purity and structural integrity of this compound?
Key analytical methods include:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions (e.g., cyclopropyl protons at δ 0.5–1.2 ppm, aromatic protons at δ 6.5–7.5 ppm).
- HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) to assess purity (>95%) and detect impurities like unreacted precursors .
- Mass spectrometry (HRMS) for molecular ion validation (expected [M+H]⁺ ~342.1 g/mol).
- X-ray crystallography (if crystals form) to resolve stereochemistry and salt conformation .
Q. What solvent systems are suitable for solubility testing, and how does pH affect stability?
The compound’s solubility is influenced by its hydrochloride salts. Test in:
- Aqueous buffers (pH 1–6.5, simulating gastric to physiological conditions): Higher solubility expected at lower pH due to protonation of the piperazine and aniline groups.
- Polar aprotic solvents (DMF, DMSO) for stock solutions.
- Methanol/water mixtures (1:1) for intermediate polarity.
Stability studies should monitor degradation via HPLC under varying temperatures (4°C vs. 25°C) and light exposure .
Advanced Research Questions
Q. How can researchers identify potential biological targets or pathways modulated by this compound?
Piperazine-aniline derivatives often target GPCRs or monoamine transporters. For example, structurally similar compounds interact with serotonin (5-HT) or dopamine receptors . Methodological steps:
- In silico docking (AutoDock Vina) using homology models of cyclopropylpiperazine-containing receptors.
- Functional assays (cAMP accumulation, calcium flux) in HEK293 cells transfected with candidate receptors.
- Kinase profiling (Eurofins Panlabs) to rule off-target effects.
- Metabolomics (LC-MS) to map downstream pathway changes in treated cell lines .
Q. What experimental strategies resolve contradictions in reported activity data (e.g., conflicting IC₅₀ values)?
Discrepancies may arise from assay conditions or impurity profiles. To address:
- Standardize assays : Use identical cell lines (e.g., CHO-K1 vs. HEK293), buffer compositions, and incubation times.
- Re-evaluate purity : Quantify residual solvents (GC-MS) or byproducts (HPLC-ELSD) that may antagonize activity.
- Dose-response curves : Test under varying redox conditions (e.g., ± glutathione) to assess oxidative sensitivity .
Q. How can metabolic stability and pharmacokinetic (PK) properties be evaluated preclinically?
- Microsomal stability : Incubate with liver microsomes (human/rat) and NADPH, monitoring parent compound depletion via LC-MS/MS.
- Plasma protein binding : Use equilibrium dialysis (rapid equilibrium device) to measure free fraction.
- In vivo PK : Administer IV/PO in rodents, with serial blood sampling. Key parameters: t₁/₂ (target >2 hr), bioavailability (enhanced via salt formulation) .
Data Contradiction and Reproducibility
Q. How should researchers address variability in cytotoxicity data across cell lines?
Variability may stem from differential expression of transporters or metabolic enzymes. Solutions:
Q. What steps ensure reproducibility in scaled-up synthesis?
- Process analytical technology (PAT) : Use in-line FTIR to monitor reaction progress.
- Quality-by-design (QbD) : Define critical parameters (e.g., stirring rate, HCl addition rate) via DOE (Design-Expert® software).
- Batch-to-batch comparisons : NMR and DSC (melting point ~250–260°C dec.) to confirm consistency .
Methodological Framework Integration
Q. How can computational models guide SAR studies for this compound?
- QSAR : Train models (e.g., Random Forest) using descriptors like logP, H-bond donors, and topological polar surface area (TPSA).
- MD simulations : Simulate ligand-receptor binding (GROMACS) to predict substituent effects on affinity.
- ADMET prediction (SwissADME) to prioritize analogs with optimal permeability and low hERG risk .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
